Benzyldimethylhexadecylammonium tetrafluoroborate
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Overview
Description
Benzyldimethylhexadecylammonium tetrafluoroborate is a quaternary ammonium compound with the molecular formula C25H46BF4N and a molecular weight of 447.4 g/mol. This compound is known for its unique chemical structure and diverse biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyldimethylhexadecylammonium tetrafluoroborate typically involves the quaternization of benzyldimethylhexadecylamine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{C}{25}\text{H}{46}\text{N} + \text{HBF}4 \rightarrow \text{C}{25}\text{H}_{46}\text{BF}_4\text{N} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyldimethylhexadecylammonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions may yield various substituted ammonium salts, while oxidation reactions can produce oxidized derivatives .
Scientific Research Applications
Benzyldimethylhexadecylammonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is utilized in the formulation of surfactants, detergents, and emulsifiers, owing to its surface-active properties.
Mechanism of Action
The mechanism of action of benzyldimethylhexadecylammonium tetrafluoroborate involves its interaction with cellular membranes. The quaternary ammonium group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
Benzyldimethylhexadecylammonium chloride: Similar in structure but with a chloride anion instead of tetrafluoroborate.
Cetalkonium chloride: Another quaternary ammonium compound with similar surface-active properties.
Uniqueness
Benzyldimethylhexadecylammonium tetrafluoroborate is unique due to the presence of the tetrafluoroborate anion, which imparts distinct chemical and physical properties compared to its chloride counterpart. This difference can influence its solubility, reactivity, and overall effectiveness in various applications .
Properties
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.BF4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;2-1(3,4)5/h17-19,21-22H,4-16,20,23-24H2,1-3H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPUTUZMARIMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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